molecular formula C5H7N3O4S B13954260 3-(Methylsulfonamido)-1H-pyrazole-4-carboxylic acid

3-(Methylsulfonamido)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13954260
M. Wt: 205.19 g/mol
InChI Key: JHGZZHIGVPGBPM-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a carboxylic acid group at the 4-position and a methylsulfonylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the use of 3-amino-1H-pyrazole-4-carboxylic acid as a starting material. This compound can be synthesized through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

    3-Amino-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but lacks the methylsulfonylamino group.

    3-Methyl-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a methylsulfonylamino group.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound has two methyl groups at the 3 and 5 positions.

Uniqueness: 1H-Pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C5H7N3O4S

Molecular Weight

205.19 g/mol

IUPAC Name

5-(methanesulfonamido)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C5H7N3O4S/c1-13(11,12)8-4-3(5(9)10)2-6-7-4/h2H,1H3,(H,9,10)(H2,6,7,8)

InChI Key

JHGZZHIGVPGBPM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NN1)C(=O)O

Origin of Product

United States

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